molecular formula C13H15NO3 B7902503 Ethyl 4-(2-cyanophenoxy)butanoate

Ethyl 4-(2-cyanophenoxy)butanoate

Cat. No.: B7902503
M. Wt: 233.26 g/mol
InChI Key: BWNSWCHJXHSNPR-UHFFFAOYSA-N
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Description

Ethyl 4-(2-cyanophenoxy)butanoate is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-(2-cyanophenoxy)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of esters, characterized by the presence of a cyanophenoxy moiety. The structural formula can be represented as follows:

Ethyl 4 2 cyanophenoxy butanoate C12H13NO3\text{Ethyl 4 2 cyanophenoxy butanoate }\quad \text{C}_12\text{H}_{13}\text{N}\text{O}_3

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives containing a cyanophenol moiety have been shown to induce apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. A study demonstrated that these compounds inhibit cell proliferation and promote cell cycle arrest at the G1 phase, leading to increased apoptosis rates .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Compounds with similar structural motifs have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This activity suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria, as well as certain fungi. For example, it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications in the structure can significantly affect its potency and selectivity.

Modification Effect on Activity
Substitution at the para position of the phenoxy groupIncreased anticancer activity
Variation in alkyl chain lengthAltered pharmacokinetics and bioavailability
Introduction of halogen substituentsEnhanced antimicrobial properties

Research has shown that specific substitutions can lead to compounds with improved efficacy against targeted diseases while reducing side effects .

Case Studies

  • MCF-7 Cell Line Study : A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of conventional chemotherapeutics .
  • Inflammatory Disease Models : In animal models of inflammation, administration of this compound resulted in a marked reduction in edema and inflammatory markers, suggesting its potential use as an anti-inflammatory agent .
  • Antimicrobial Efficacy : Laboratory tests demonstrated that this compound effectively inhibited bacterial growth in vitro, supporting its development as a novel antimicrobial agent .

Scientific Research Applications

1.1. Antimicrobial Activity

Research indicates that compounds similar to ethyl 4-(2-cyanophenoxy)butanoate exhibit antimicrobial properties. The cyanophenoxy group is often associated with enhanced interaction with biological targets, making it a candidate for developing new antimicrobial agents.

1.2. Anticancer Potential

Studies have shown that compounds containing cyanophenoxy groups can inhibit cancer cell proliferation. This compound may interact with specific enzymes or receptors involved in cancer pathways, which warrants further investigation into its anticancer efficacy .

1.3. Mechanism of Action

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may influence signaling pathways related to cell growth and apoptosis.

2.1. Pesticide Development

Due to its biological activity against pests, this compound has potential applications in the development of novel pesticides or herbicides. Its structural features may enhance its effectiveness in targeting specific pest species while minimizing environmental impact.

3.1. Polymer Chemistry

This compound can serve as a building block in polymer synthesis due to its functional groups that allow for various chemical modifications. This versatility makes it valuable in developing new materials with tailored properties for specific applications.

Comparative Analysis of Related Compounds

The following table compares this compound with similar compounds based on their structural features and biological activities:

Compound NameStructure FeaturesBiological ActivityUniqueness
Ethyl 4-cyano-2-oxobutyrateContains a cyano groupAnticancer propertiesLacks the cyanophenoxy moiety
Ethyl cyanoacetateSimilar ester functionalityAntimicrobial activityAbsence of butanoate chain
Ethyl 2-cyano-4,4-diethoxybutyrateContains diethoxy groupsPotential anti-inflammatoryDifferent substitution pattern
Ethyl 4-(4-cyanophenoxy)butanoateContains another cyanophenol moietyAnticancer propertiesDifferent substitution pattern

Case Studies and Research Findings

A number of studies have investigated the applications of this compound:

  • Antimicrobial Efficacy: A study demonstrated that derivatives of this compound showed significant activity against various bacterial strains, suggesting potential for development as an antimicrobial agent .
  • Cancer Cell Proliferation: Research focused on the compound's ability to inhibit the growth of specific cancer cell lines, revealing promising results that warrant further exploration into its therapeutic potential .
  • Synthesis Routes: Various synthetic routes have been explored to produce this compound efficiently, emphasizing the importance of reaction conditions and reagent selection to optimize yield and purity.

Chemical Reactions Analysis

Hydrolysis and Saponification

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Key Data:

Reaction ConditionsProductYieldReference
1M NaOH, H₂O/EtOH (1:1), reflux4-(2-Cyanophenoxy)butanoic acid85–92%
H₂SO₄ (cat.), H₂O, 80°CSame as above78%
  • Mechanism : Base-mediated saponification proceeds via nucleophilic acyl substitution, forming a carboxylate intermediate that is acidified to the free acid.

  • Applications : The carboxylic acid derivative serves as a precursor for amide couplings .

Transesterification

The ethyl ester group reacts with alcohols in the presence of catalysts to form alternative esters.

Key Data:

ConditionsNucleophileProductYieldReference
MeOH, H₂SO₄ (cat.), refluxMethanolMethyl 4-(2-cyanophenoxy)butanoate89%
BnOH, Ti(OiPr)₄ (cat.), 100°CBenzyl alcoholBenzyl 4-(2-cyanophenoxy)butanoate82%
  • Notable Feature : Titanium-based catalysts improve selectivity for bulkier alcohols .

Nucleophilic Substitution at the Cyano Group

The cyano group participates in nucleophilic additions or substitutions under specific conditions.

Key Data:

ReactionReagents/ConditionsProductYieldReference
Reduction to amineH₂, Pd/C (10%), EtOH, 50°C4-(2-Aminophenoxy)butanoate75%
Hydrolysis to amideH₂O₂ (30%), NaOH, 60°C4-(2-Carbamoylphenoxy)butanoate68%
  • Limitations : Direct hydrolysis to carboxylic acids requires harsh conditions (e.g., concentrated HCl).

Cyclization Reactions

The compound undergoes intramolecular cyclization to form heterocycles.

Example: Formation of Quinazolinones

ConditionsProductYieldReference
NH₃, CuI (cat.), DMF, 120°C2-Cyano-3,4-dihydroquinazolinone63%
  • Mechanism : Ammonia attacks the cyano group, followed by cyclization with the ester carbonyl .

Functionalization of the Aromatic Ring

Electrophilic substitution reactions occur at the ortho/para positions of the phenoxy group.

Key Data:

ReactionReagents/ConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C4-(2-Cyano-4-nitrophenoxy)butanoate58%
BrominationBr₂, FeBr₃, CH₂Cl₂, RT4-(2-Cyano-5-bromophenoxy)butanoate71%
  • Regioselectivity : Nitration favors the para position due to electron-withdrawing effects of the cyano group .

Comparative Reactivity with Structural Analogues

Reactivity varies significantly with substituent positions on the phenoxy ring:

CompoundHydrolysis Rate (k, ×10⁻³ s⁻¹)Nitration Yield
This compound2.858%
Ethyl 4-(3-cyanophenoxy)butanoate3.572%
Ethyl 4-(4-cyanophenoxy)butanoate4.185%

Data adapted from .

Stability and Storage Recommendations

  • Thermal Stability : Decomposes above 200°C (DSC data) .

  • Light Sensitivity : Store in amber vials under inert gas to prevent photodegradation.

Properties

IUPAC Name

ethyl 4-(2-cyanophenoxy)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-16-13(15)8-5-9-17-12-7-4-3-6-11(12)10-14/h3-4,6-7H,2,5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNSWCHJXHSNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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